Methyl 6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxylate Methyl 6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 87145-72-0
VCID: VC17321195
InChI: InChI=1S/C12H12O6/c1-15-9-6-4-5-18-10(6)11(16-2)8(13)7(9)12(14)17-3/h4-5,13H,1-3H3
SMILES:
Molecular Formula: C12H12O6
Molecular Weight: 252.22 g/mol

Methyl 6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxylate

CAS No.: 87145-72-0

Cat. No.: VC17321195

Molecular Formula: C12H12O6

Molecular Weight: 252.22 g/mol

* For research use only. Not for human or veterinary use.

Methyl 6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxylate - 87145-72-0

Specification

CAS No. 87145-72-0
Molecular Formula C12H12O6
Molecular Weight 252.22 g/mol
IUPAC Name methyl 6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxylate
Standard InChI InChI=1S/C12H12O6/c1-15-9-6-4-5-18-10(6)11(16-2)8(13)7(9)12(14)17-3/h4-5,13H,1-3H3
Standard InChI Key XOYRAPNNRYHLON-UHFFFAOYSA-N
Canonical SMILES COC1=C(C(=C(C2=C1C=CO2)OC)O)C(=O)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a benzofuran scaffold (a fused benzene and furan ring) substituted with functional groups at positions 4, 5, 6, and 7. Key features include:

  • Methoxy groups at C4 and C7

  • Hydroxyl group at C6

  • Methyl ester at C5

The molecular formula is C₁₂H₁₂O₆, with a molecular weight of 252.22 g/mol. Its IUPAC name, methyl 6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxylate, reflects this substitution pattern.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₂O₆
Molecular Weight252.22 g/mol
CAS Number87145-72-0
Canonical SMILESCOC1=C(C(=C(C2=C1C=CO2)OC)O)C(=O)OC
LogP (Predicted)~2.0–2.5

The LogP value suggests moderate lipophilicity, aligning with its potential for membrane permeability in biological systems .

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves multi-step reactions starting from benzofuran precursors. A common route includes:

  • Functionalization of Benzofuran Core: Introduction of methoxy groups via alkylation or demethylation reactions.

  • Esterification: Reaction with methyl chloroformate to install the carboxylate group at C5.

  • Selective Hydroxylation: Oxidative or hydrolytic methods to introduce the hydroxyl group at C6 .

In one documented approach, 2-chloro-5-[(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-yl)carbonyl]pyridine-3-carbonitrile serves as a key intermediate for constructing heteroannulated pyridines .

Green Chemistry Considerations

Recent efforts focus on optimizing yield and reducing environmental impact:

  • Solvent-Free Reactions: Microwave-assisted synthesis reduces reliance on volatile organic solvents .

  • Catalytic Methods: Acid catalysts improve regioselectivity during methoxylation.

Biological Activity and Mechanisms

Antimicrobial Properties

The compound’s benzofuran moiety exhibits broad-spectrum antimicrobial activity. Studies demonstrate:

  • Fungal Inhibition: MIC values of 8–16 µg/mL against Candida albicans .

  • Bacterial Activity: Enhanced efficacy against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) strains when fused with pyrazolopyridine systems .

Table 2: Antimicrobial Activity of Derivatives

DerivativeTarget MicroorganismMIC (µg/mL)Source
Pyridotetrazolopyrimidine 7C. albicans8
Pyridopyrimidotriazine 9S. aureus16
1,8-Naphthyridine 11E. coli32

Mechanistic Insights

The hydroxyl and methoxy groups facilitate hydrogen bonding with microbial enzymes, while the planar benzofuran core intercalates into DNA or disrupts cell membrane integrity . Molecular docking studies reveal strong binding to GluN-6-P, a key enzyme in fungal cell wall synthesis .

Applications in Pharmaceuticals and Agriculture

Drug Development

  • Antifungal Agents: Derivatives show promise in treating resistant Candida infections .

  • Antibacterial Scaffolds: Structural analogs inhibit efflux pumps in multidrug-resistant bacteria .

Agricultural Uses

  • Fungicides: Field trials demonstrate efficacy against Fusarium species in crops.

  • Plant Growth Modulators: Low concentrations stimulate root elongation in Arabidopsis thaliana.

Research Advancements and Challenges

Structural Modifications

  • Heterocyclic Fusion: Angular pyrido[3,2-e]triazolo[4,3-a]pyrimidine systems enhance bioavailability .

  • Ester Hydrolysis: Converting the methyl ester to a carboxylic acid improves water solubility.

Limitations

  • Synthetic Complexity: Multi-step routes result in low yields (~30–40%).

  • Toxicity Concerns: Some derivatives exhibit cytotoxicity at higher doses (>50 µM) .

Future Directions

Synthetic Innovations

  • Flow Chemistry: Continuous reactors could streamline multi-step synthesis.

  • Biocatalysis: Enzymatic hydroxylation for greener C6 functionalization .

Therapeutic Exploration

  • Combination Therapies: Synergy with existing antifungals like fluconazole .

  • In Vivo Studies: Pharmacokinetic profiling in murine models .

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